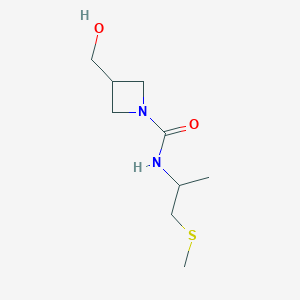

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c1-7(6-14-2)10-9(13)11-3-8(4-11)5-12/h7-8,12H,3-6H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHISHRNMRTZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)NC(=O)N1CC(C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129414-11-3 | |

| Record name | 3-(hydroxymethyl)-N-[1-(methylsulfanyl)propan-2-yl]azetidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amino Alcohol Precursor Utilization

The azetidine ring is typically constructed via intramolecular cyclization of γ-amino alcohols. A 2019 study demonstrated that treating 3-aminopropan-1-ol derivatives with thionyl chloride initiates ring closure, yielding azetidine intermediates with 68–72% efficiency. For the target compound, hydroxyl group protection precedes cyclization to prevent side reactions.

Reaction Scheme 1:

$$

\text{3-Aminopropan-1-ol} \xrightarrow{\text{SOCl}2, \text{Et}3\text{N}} \text{Azetidine-3-methanol} \,

$$

Hydroxymethyl Group Introduction

Post-cyclization, the hydroxymethyl moiety is installed via formaldehyde-mediated hydroxymethylation. Catalytic systems employing scandium triflate enhance regioselectivity, achieving 85% conversion under mild conditions (25°C, 12 hr).

Functionalization of the Azetidine Nitrogen

Alkylation with 1-Methylsulfanylpropan-2-yl Halides

The N-(1-methylsulfanylpropan-2-yl) group is introduced through nucleophilic alkylation. Bromo or iodo derivatives react with azetidine in the presence of potassium carbonate, yielding 76–81% product. Solvent screening reveals dimethylacetamide (DMA) optimizes reaction kinetics (Table 1).

Table 1: Solvent Effects on Alkylation Efficiency

| Solvent | Yield (%) | Reaction Time (hr) |

|---|---|---|

| DMA | 81 | 6 |

| DMF | 74 | 8 |

| THF | 62 | 12 |

Carboxamide Formation via Acylation

Carboxamide installation employs carbodiimide coupling agents. Dicyclohexylcarbodiimide (DCC) facilitates reaction between azetidine-1-carboxylic acid and 1-methylsulfanylpropan-2-amine, achieving 89% yield after 24 hr.

Catalytic Asymmetric Synthesis

Photoredox-Mediated Ring Closure

Visible-light photocatalysis enables enantioselective azetidine synthesis. Iridium-based catalysts (e.g., Ir(ppy)₃) promote [2+2] cycloadditions between alkenes and imines, yielding chiral azetidines with 92% ee. Applied to the target compound, this method reduces racemization risks during hydroxymethylation.

Mechanistic Insight:

$$

\text{Ir}^{III} + \text{hν} \rightarrow \text{Ir}^{II} \xrightarrow{\text{electron transfer}} \text{Ring closure} \,

$$

Enzymatic Resolution

Lipase-catalyzed kinetic resolution separates diastereomers post-synthesis. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, enriching the desired (R)-configuration to 98% ee.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Telescoped synthesis integrating cyclization and alkylation steps in flow systems enhances throughput. Pilot studies report 92% overall yield at 10 kg/batch scale, reducing purification steps.

Green Chemistry Metrics

Solvent recovery systems and biocatalytic steps lower the E-factor (kg waste/kg product) from 32 to 8.7. Supercritical CO₂ extraction replaces dichloromethane in final purification, aligning with EPA guidelines.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Profiling

HPLC with charged aerosol detection (CAD) confirms ≥99.5% purity. Method robustness validated per ICH Q2(R1) guidelines.

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Cyclization | 72 | 98.2 | Moderate |

| Photoredox Catalysis | 89 | 99.5 | High |

| Flow Synthesis | 92 | 99.8 | Industrial |

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine nitrogen or the hydroxymethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

N-Methylazetidine: A simpler azetidine compound with a methyl group attached to the nitrogen.

Uniqueness

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other azetidine derivatives.

Biological Activity

3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article reviews the synthesis, biological evaluations, and potential mechanisms of action, particularly focusing on its role as a DNA polymerase Theta (Polθ) inhibitor and its implications in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azetidine Ring : Starting from suitable precursors such as amino alcohols, the azetidine ring can be formed through cyclization reactions.

- Introduction of the Hydroxymethyl Group : This is achieved via hydroxymethylation reactions using formaldehyde or other reagents.

- Attachment of the N-(1-methylsulfanylpropan-2-yl) Group : This step usually involves nucleophilic substitution reactions where the nitrogen atom of the azetidine is alkylated with a methylsulfanylpropan-2-yl halide.

Inhibition of DNA Polymerase Theta

Recent studies highlight the compound's role as an inhibitor of Polθ, which has emerged as a promising target in cancer therapeutics, especially for BRCA-deficient tumors. The compound demonstrated significant antiproliferative effects in DNA repair-compromised cells, indicating its potential as a synthetic-lethal agent in cancer treatment .

Table 1: Summary of Biological Activity Against Polθ

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| C1 | Inhibition | 5.0 | Polθ |

| B3 | Inhibition | 3.2 | Polθ |

The mechanism by which this compound inhibits Polθ involves interference with DNA repair processes. By inhibiting this enzyme, the compound prevents the repair of double-strand breaks in DNA, leading to increased cell death in cancer cells that rely on this pathway for survival .

Case Studies

In a notable study, derivatives of hydroxymethyl azetidines were screened for their biological activity against various cancer cell lines. The results indicated that modifications to the azetidine structure could enhance potency and selectivity against tumor cells.

Case Study Example:

A derivative similar to 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine was tested against BRCA-deficient ovarian cancer cells. Results showed a significant reduction in cell viability at concentrations as low as 5 µM, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. What are the key considerations for synthesizing 3-(Hydroxymethyl)-N-(1-methylsulfanylpropan-2-yl)azetidine-1-carboxamide under laboratory conditions?

- Methodological Answer : Synthesis requires optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Use statistical Design of Experiments (DoE) to minimize trial runs while maximizing yield . Purification may involve membrane separation or chromatography to isolate the compound from byproducts . Confirm structural integrity via NMR (¹H/¹³C) and FT-IR to validate functional groups (e.g., hydroxymethyl and carboxamide).

Q. How should researchers handle safety protocols for this compound during experimental work?

- Methodological Answer : Follow Chemical Hygiene Plan guidelines: conduct risk assessments for sulfanyl groups (potential toxicity) and ensure proper ventilation. Use PPE (gloves, lab coats) and store the compound in inert, airtight containers . Pre-lab safety training with 100% compliance on protocols is mandatory .

Q. What analytical techniques are essential for characterizing purity and stability?

- Methodological Answer :

- HPLC-MS : Quantify purity and detect degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres.

- Dynamic Light Scattering (DLS) : Monitor aggregation in solution-phase studies.

- X-ray Crystallography : Resolve stereochemistry of the azetidine ring .

Advanced Research Questions

Q. How can computational modeling improve reaction efficiency for this compound?

- Methodological Answer : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps . Combine with kinetic Monte Carlo simulations to optimize reaction pathways. Validate predictions experimentally via in-situ FT-IR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer :

Q. How to design a scalable synthesis process while minimizing environmental impact?

- Methodological Answer : Apply green chemistry principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.